molecular formula C36H28F2S2 B13426037 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)

5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)

Cat. No.: B13426037
M. Wt: 562.7 g/mol
InChI Key: ATBACRHESJJDFE-UHFFFAOYSA-N
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Description

5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is an organic compound that features a biphenyl core with dimethyl and fluorophenyl thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4,4’-dimethylbiphenyl and a suitable boronic acid derivative.

    Introduction of Methylene Bridges: The methylene bridges are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar reagent.

    Attachment of Fluorophenyl Thiophene Groups: The final step involves the attachment of 2-(4-fluorophenyl)thiophene groups through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced biphenyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethylbiphenyl: A simpler biphenyl derivative without the fluorophenyl thiophene groups.

    2-(4-Fluorophenyl)thiophene: A monomeric unit present in the compound.

    Biphenyl: The parent compound of the biphenyl core.

Uniqueness

5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is unique due to its combination of biphenyl, dimethyl, and fluorophenyl thiophene groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C36H28F2S2

Molecular Weight

562.7 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[[5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-methylphenyl]methyl]thiophene

InChI

InChI=1S/C36H28F2S2/c1-23-3-5-27(19-29(23)21-33-15-17-35(39-33)25-7-11-31(37)12-8-25)28-6-4-24(2)30(20-28)22-34-16-18-36(40-34)26-9-13-32(38)14-10-26/h3-20H,21-22H2,1-2H3

InChI Key

ATBACRHESJJDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)CC5=CC=C(S5)C6=CC=C(C=C6)F

Origin of Product

United States

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